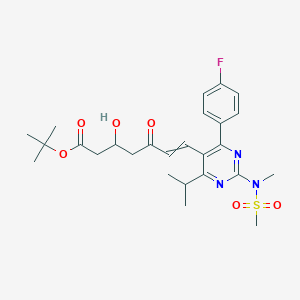
Lenalidomide-C4-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-C4-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. This compound contains an azide group, which allows it to participate in click chemistry reactions, making it a valuable compound for various scientific applications .
Vorbereitungsmethoden
The synthesis of Lenalidomide-C4-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods .
Analyse Chemischer Reaktionen
Lenalidomide-C4-azide undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry:
Common reagents and conditions used in these reactions include copper sulfate, sodium ascorbate, and various solvents such as DMF and methanol. Major products formed from these reactions include triazoles and amines .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-C4-azide has a wide range of scientific research applications:
Chemistry: It is used in click chemistry to create complex molecules and polymers.
Biology: It is employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the development of new materials and nanotechnology applications.
Wirkmechanismus
Lenalidomide-C4-azide exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in immune response, cell cycle regulation, and apoptosis. The azide group allows for further functionalization, enabling the compound to be used in targeted therapies and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-C4-azide is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.
Lenalidomide: A structural analog with improved safety and efficacy profiles.
Pomalidomide: Another analog with enhanced potency and reduced side effects.
CC-122, CC-220, and CC-885: Newer immunomodulatory drugs designed for better clinical efficacy.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Eigenschaften
Molekularformel |
C17H20N6O3 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25) |
InChI-Schlüssel |
GZVYRYZCXUVWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


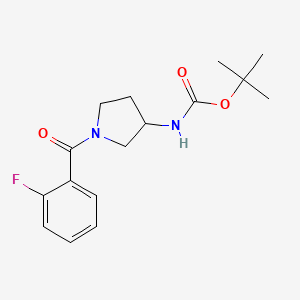
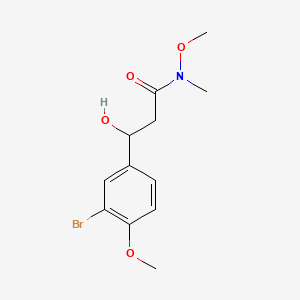
![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
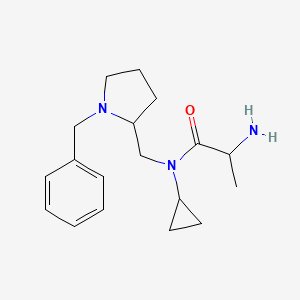
![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)
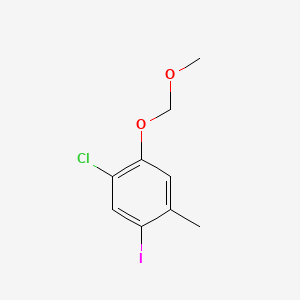
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
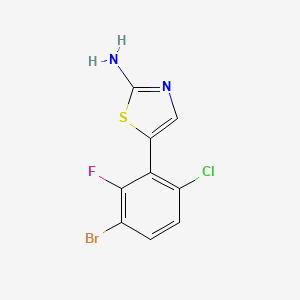
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
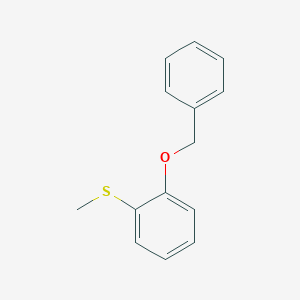

![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)
